molecular formula C3H8O B573520 PROPYL-1,1,3,3,3-D5 ALCOHOL CAS No. 188894-71-5

PROPYL-1,1,3,3,3-D5 ALCOHOL

Cat. No.: B573520
CAS No.: 188894-71-5
M. Wt: 65.127
InChI Key: BDERNNFJNOPAEC-WNWXXORZSA-N
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Description

PROPYL-1,1,3,3,3-D5 ALCOHOL is a deuterated form of propyl alcohol, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPYL-1,1,3,3,3-D5 ALCOHOL typically involves the deuteration of propyl alcohol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and a suitable catalyst in a high-pressure reactor. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions: PROPYL-1,1,3,3,3-D5 ALCOHOL undergoes various chemical reactions similar to those of non-deuterated propyl alcohol. These include:

    Oxidation: The compound can be oxidized to form propionic acid or propionaldehyde.

    Reduction: It can be reduced to form propane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like hydrogen halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium.

    Substitution: Hydrogen halides (HCl, HBr) in the presence of a catalyst.

Major Products:

    Oxidation: Propionic acid, propionaldehyde.

    Reduction: Propane.

    Substitution: Propyl halides (e.g., propyl chloride, propyl bromide).

Scientific Research Applications

PROPYL-1,1,3,3,3-D5 ALCOHOL is widely used in scientific research due to its isotopic labeling. Some applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of alcohols in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the development of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of PROPYL-1,1,3,3,3-D5 ALCOHOL is similar to that of non-deuterated propyl alcohol. The presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in chemical and biological processes.

Comparison with Similar Compounds

    Propyl Alcohol (1-Propanol): The non-deuterated form of PROPYL-1,1,3,3,3-D5 ALCOHOL.

    Isopropyl Alcohol (2-Propanol): An isomer of propyl alcohol with the hydroxyl group on the second carbon.

    Methanol: The simplest alcohol with one carbon atom.

    Ethanol: A two-carbon alcohol commonly found in alcoholic beverages.

Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in isotopic labeling and tracing studies. The presence of deuterium atoms allows for the investigation of reaction mechanisms and metabolic pathways with greater precision compared to non-deuterated analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for PROPYL-1,1,3,3,3-D5 ALCOHOL involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "1,1,3,3,3-D5-propanol", "Sodium hydride (NaH)", "Propyl iodide (C3H7I)", "Anhydrous tetrahydrofuran (THF)", "Sodium borohydride (NaBH4)", "Deuterium oxide (D2O)" ], "Reaction": [ "Step 1: Preparation of sodium alkoxide intermediate - Dissolve 1,1,3,3,3-D5-propanol in anhydrous THF and add sodium hydride. Stir the mixture at room temperature until the evolution of hydrogen gas stops. The resulting sodium alkoxide intermediate is formed.", "Step 2: Alkylation reaction - Add propyl iodide to the above reaction mixture and stir for a few hours at room temperature. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.", "Step 3: Reduction reaction - Dissolve the crude product obtained from step 2 in anhydrous THF and add sodium borohydride. Stir the mixture at room temperature for a few hours until the reaction is complete. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the desired product.", "Step 4: Deuterium exchange - Dissolve the product obtained from step 3 in deuterium oxide and stir at room temperature for a few hours. The deuterium exchange reaction takes place at the alpha position of the propyl group, resulting in the formation of PROPYL-1,1,3,3,3-D5 ALCOHOL." ] }

CAS No.

188894-71-5

Molecular Formula

C3H8O

Molecular Weight

65.127

IUPAC Name

1,1,3,3,3-pentadeuteriopropan-1-ol

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,3D2

InChI Key

BDERNNFJNOPAEC-WNWXXORZSA-N

SMILES

CCCO

Origin of Product

United States

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